molecular formula C22H19NO8 B11502333 (4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid

(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid

Cat. No.: B11502333
M. Wt: 425.4 g/mol
InChI Key: RERYRAGTLYWYFY-UHFFFAOYSA-N
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Description

(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a phenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via an etherification reaction, where a phenol reacts with an appropriate halide.

    Acetylation and Hydroxylation: The acetyl and hydroxyl groups are introduced through selective acetylation and hydroxylation reactions.

    Methoxycarbonylation: The methoxycarbonyl group is added using a methoxycarbonylation reaction, typically involving a methanol and a carbonyl source.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of functional groups and the presence of a pyrrole ring make it distinct from simpler compounds like ethyl acetoacetate.

Properties

Molecular Formula

C22H19NO8

Molecular Weight

425.4 g/mol

IUPAC Name

2-[4-[3-acetyl-4-hydroxy-2-(4-methoxycarbonylphenyl)-5-oxo-2H-pyrrol-1-yl]phenoxy]acetic acid

InChI

InChI=1S/C22H19NO8/c1-12(24)18-19(13-3-5-14(6-4-13)22(29)30-2)23(21(28)20(18)27)15-7-9-16(10-8-15)31-11-17(25)26/h3-10,19,27H,11H2,1-2H3,(H,25,26)

InChI Key

RERYRAGTLYWYFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OCC(=O)O)O

Origin of Product

United States

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